molecular formula C10H15NS B1525792 3-[(Propan-2-ylsulfanyl)methyl]aniline CAS No. 1178430-80-2

3-[(Propan-2-ylsulfanyl)methyl]aniline

Cat. No.: B1525792
CAS No.: 1178430-80-2
M. Wt: 181.3 g/mol
InChI Key: SNXULZBTGIAFKI-UHFFFAOYSA-N
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Description

3-[(Propan-2-ylsulfanyl)methyl]aniline is an organic compound with the molecular formula C10H15NS. It is characterized by an aniline group attached to a propan-2-ylsulfanyl methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Propan-2-ylsulfanyl)methyl]aniline typically involves the reaction of aniline with propan-2-yl mercaptan in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process. This involves the use of reactors designed to handle high volumes of reactants and products, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-[(Propan-2-ylsulfanyl)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Produces nitro compounds and other oxidized derivatives.

  • Reduction: Yields reduced forms of the compound.

  • Substitution: Results in the formation of various substituted aniline derivatives.

Scientific Research Applications

3-[(Propan-2-ylsulfanyl)methyl]aniline is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(Propan-2-ylsulfanyl)methyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-[(Propan-2-ylsulfanyl)methyl]aniline

  • 2-[(Propan-2-ylsulfanyl)methyl]aniline

  • 3-[(Ethylsulfanyl)methyl]aniline

  • 3-[(Methylsulfanyl)methyl]aniline

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Properties

IUPAC Name

3-(propan-2-ylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXULZBTGIAFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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